4-Amino-6-dimethylamino-2-methylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N,2-trimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-9-6(8)4-7(10-5)11(2)3/h4H,1-3H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNVRXQEEAKXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281318 | |
| Record name | N4,N4,2-Trimethyl-4,6-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18260-58-7 | |
| Record name | N4,N4,2-Trimethyl-4,6-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18260-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4,N4,2-Trimethyl-4,6-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 6 Dimethylamino 2 Methylpyrimidine and Analogous Pyrimidine Derivatives
Established Synthetic Pathways to Pyrimidine (B1678525) Cores
The construction of the central pyrimidine ring is the foundational step in the synthesis of 4-Amino-6-dimethylamino-2-methylpyrimidine. Various classical and modern synthetic strategies have been developed to access the pyrimidine core, often tailored to the desired substitution pattern.
Condensation Reactions for Pyrimidine Ring Formation
The most prevalent and historically significant method for pyrimidine synthesis involves the condensation of a three-carbon component with a molecule containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine (B92328). preprints.orgacs.org This approach, often referred to as the Principal Synthesis, allows for direct construction of the heterocyclic ring.
A common strategy involves the reaction of a β-dicarbonyl compound with an amidine. preprints.org For the synthesis of a 2-methylpyrimidine (B1581581) core, acetamidine (B91507) can be condensed with a suitable 1,3-dielectrophile. For example, the reaction of dimethyl malonate with acetamidine hydrochloride in the presence of a base like sodium methoxide (B1231860) is a documented route to 4,6-dihydroxy-2-methylpyrimidine. google.comresearchgate.net Similarly, the condensation of acetylacetone (B45752) with guanidine hydrochloride provides a direct route to 2-amino-4,6-dimethylpyrimidine. chemicalbook.com These initial products serve as versatile precursors for further functionalization.
The general mechanism involves the initial formation of an enamine or enolate from the β-dicarbonyl compound, which then undergoes nucleophilic attack by the amidine, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.
Table 1: Examples of Condensation Reactions for Pyrimidine Core Synthesis
| 1,3-Dicarbonyl Precursor | N-C-N Reagent | Product | Reference |
|---|---|---|---|
| Dimethyl malonate | Acetamidine hydrochloride | 4,6-Dihydroxy-2-methylpyrimidine | researchgate.net |
| Acetylacetone | Guanidine hydrochloride | 2-Amino-4,6-dimethylpyrimidine | chemicalbook.com |
Multi-Step Synthesis from Precursors
A practical and widely employed route to complex pyrimidines like this compound involves a multi-step sequence starting from a readily available pyrimidine core. This strategy allows for the sequential and controlled introduction of different functional groups. A plausible pathway commences with the synthesis of a di-substituted precursor, such as 4,6-dihydroxy-2-methylpyrimidine, via the condensation reactions described previously. researchgate.net
The hydroxyl groups of this intermediate can then be converted into better leaving groups, most commonly chlorine atoms, to facilitate subsequent nucleophilic substitution reactions. This transformation is typically achieved by treating the dihydroxypyrimidine with a chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a tertiary amine such as N,N-diethylaniline. google.comgoogle.com This yields the key intermediate, 4,6-dichloro-2-methylpyrimidine. google.com From this dichlorinated scaffold, the amino and dimethylamino groups can be introduced sequentially, as will be discussed in section 2.2.
Another multi-step approach could start from a commercially available precursor like 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (isocytosine). Chlorination with phosphoryl chloride would yield 2-amino-4-chloro-6-methylpyrimidine, which could then be subjected to dimethylamination. chemicalbook.com
Transition-Metal Catalyzed Synthetic Protocols
Modern organic synthesis has seen the rise of transition-metal catalysis as a powerful tool for the construction of heterocyclic systems. mdpi.comarkat-usa.org Various metals, including palladium, copper, iron, and iridium, have been employed to catalyze the formation of pyrimidine rings. nih.govresearchgate.net These reactions often proceed through different mechanisms than classical condensations, such as cycloaddition or multicomponent reactions. chemicalbook.comnih.govwuxiapptec.com
For instance, iridium-catalyzed multicomponent synthesis can produce pyrimidines from amidines and alcohols through a series of condensation and dehydrogenation steps. wuxiapptec.com Copper-catalyzed cyclization of ketones with nitriles also provides a facile route to functionalized pyrimidines. nih.gov While these methods offer novel and efficient pathways to highly substituted pyrimidines, the classical condensation and multi-step functionalization routes are often more direct for accessing simpler substitution patterns like that of this compound. researchgate.netnih.gov However, transition metal catalysis, particularly with palladium, plays a crucial role in the functionalization of pre-formed pyrimidine rings. acs.orgacs.org
Introduction and Functionalization of Amino and Dimethylamino Groups
With the 2-methylpyrimidine core established, typically as a 4,6-dichloro derivative, the next phase of the synthesis involves the introduction of the amino and dimethylamino substituents. This is almost universally achieved through nucleophilic aromatic substitution (SₙAr).
Strategies for Amination of Pyrimidine Rings
The introduction of an amino group onto a pyrimidine ring is a well-established transformation, primarily relying on the reaction of a halopyrimidine with ammonia (B1221849) or an amine. arkat-usa.org The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. acs.org The reactivity of halogens on the pyrimidine ring generally follows the order C4(6) > C2 >> C5. acs.orgarkat-usa.org
This inherent reactivity difference is key to the synthesis of unsymmetrically substituted diaminopyrimidines. Starting from 4,6-dichloro-2-methylpyrimidine, the first nucleophilic substitution with ammonia (amination) is expected to occur preferentially at either the C4 or C6 position, which are equivalent. By carefully controlling the reaction conditions (e.g., using a limited amount of the nucleophile at a lower temperature), monosubstitution can be achieved, yielding 4-amino-6-chloro-2-methylpyrimidine (B156778). clockss.org The reaction can be performed under various conditions, including in aqueous solutions or with acid catalysis to enhance the reactivity of the chloropyrimidine. preprints.orgresearchgate.netnih.gov
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines
| Substrate | Nucleophile | Major Product Position | Reference |
|---|---|---|---|
| 2,4-Dichloropyrimidine | Neutral amines | C4 | acs.org |
| 4,6-Dichloropyrimidine | Amines | C4/C6 | arkat-usa.orgnih.gov |
Methods for Dimethylamination of Pyrimidine Scaffolds
The introduction of the dimethylamino group follows the same mechanistic principles as amination. The remaining chlorine atom on the 4-amino-6-chloro-2-methylpyrimidine intermediate is replaced by reaction with dimethylamine (B145610). Since the first amino group is an electron-donating group, it slightly deactivates the ring towards further nucleophilic attack. Consequently, more forcing conditions, such as higher temperatures, may be required for the second substitution to proceed efficiently. clockss.org
The reaction of the monochloro intermediate with dimethylamine would yield the final target compound, this compound. This sequential SₙAr approach, leveraging the inherent reactivity of the 4 and 6 positions, provides a reliable and controllable strategy for the synthesis of unsymmetrically substituted 4,6-diaminopyrimidines. clockss.org The reaction can be carried out with or without a catalyst, often in a polar solvent to facilitate the substitution. mdpi.comnih.gov
Derivatization and Structural Modification of this compound Analogues
The structural modification of pyrimidine derivatives is a cornerstone of medicinal chemistry, enabling the fine-tuning of biological activity. The derivatization of analogues related to this compound often involves strategic functionalization to explore structure-activity relationships.
A notable approach involves a novel, iridium-catalyzed multicomponent synthesis that produces highly substituted pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This reaction proceeds through a series of condensation and dehydrogenation steps, leading to selective C-C and C-N bond formations. acs.orgnih.gov The use of PN5P-Ir-pincer complexes as catalysts is particularly effective in this sustainable process. acs.orgthieme-connect.com A key advantage of this protocol is its high regioselectivity, which allows for the direct synthesis of unsymmetrically decorated pyrimidines, a significant challenge in traditional pyrimidine synthesis. acs.orgnih.gov This method has been used to synthesize 38 different pyrimidines with isolated yields reaching up to 93%. acs.org
Table 1: Regioselective Iridium-Catalyzed Multicomponent Pyrimidine Synthesis
| Reactants | Catalyst | Key Features | Outcome | Reference |
|---|---|---|---|---|
| Amidines, Alcohols (up to 3 different) | PN5P-Ir-pincer complexes | Sequential condensation and dehydrogenation | Highly and unsymmetrically substituted pyrimidines | acs.orgthieme-connect.com |
This regioselective approach is particularly valuable in medicinal chemistry, as it facilitates the rapid generation of large libraries of diversely functionalized products for screening. thieme-connect.com
Fusing the pyrimidine ring with other heterocyclic systems is a common strategy to generate novel scaffolds with unique chemical and biological properties. Among these, thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines are extensively studied.
Thieno[2,3-d]pyrimidines: These fused systems are often synthesized from substituted thiophenes. A common route involves the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines with phosphoryl chloride to yield 4-chlorothieno[2,3-d]pyrimidines. nih.gov These chloro-derivatives can then undergo nucleophilic substitution with various amines to produce a range of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines. nih.gov Another strategy involves a multi-step sequence that includes the Gewald reaction to construct the initial thiophene (B33073) ring, followed by cyclization to form the fused pyrimidine system. rsc.org Microwave-assisted synthesis on a solid support like Montmorillonite K-10 has also been employed as a rapid and environmentally friendly method for obtaining these compounds. tandfonline.com
Pyrido[2,3-d]pyrimidines: The synthesis of this scaffold, which is present in molecules with kinase inhibitory activity, can be achieved through various condensation and annelation reactions. nih.govnih.gov One method starts from 6-amino-1,3-disubstituted uracils to build the fused pyridine (B92270) ring. nih.gov Another approach involves the reaction of 6-aminouracil (B15529) derivatives with malononitrile (B47326) and various aldehydes, sometimes using catalysts like nanocrystalline MgO in water to achieve high yields. nih.gov More complex derivatives have been synthesized by subjecting o-aminonicotinonitrile compounds to acylation or thioacylation, followed by intramolecular heterocyclization to form the desired pyrido[2,3-d]pyrimidine (B1209978) core. rsc.org
Table 2: Synthesis of Fused Pyrimidine Systems
| Fused System | Precursors | Key Reaction Steps | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidines | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines, Amines | Chlorination with POCl₃, Nucleophilic substitution | nih.gov |
| Thieno[2,3-d]pyrimidines | Ethyl acetoacetate, Malononitrile, Sulphur | Gewald reaction, Cyclization | rsc.orgtandfonline.com |
| Pyrido[2,3-d]pyrimidines | 6-Amino-1,3-disubstituted uracils | Condensation and annelation | nih.gov |
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. bohrium.com MCRs are prized for their atom economy, simplicity, and ability to quickly generate molecular diversity. thieme-connect.com
Biginelli Reaction: First reported in 1891, the Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. biomedres.uswikipedia.orgorganic-chemistry.org This acid-catalyzed condensation has been extensively modified and improved over the years. organic-chemistry.orgnih.gov Modern protocols often employ various catalysts to enhance yields and shorten reaction times, and four-component variations have been developed to introduce further functionalization. biomedres.us The reaction is a cornerstone for synthesizing a wide array of functionalized pyrimidines. nih.gov
Hantzsch Reaction: While primarily known for synthesizing dihydropyridines, the Hantzsch reaction can be adapted for creating fused pyrimidine systems. researchgate.net For instance, a one-pot, three-component reaction of bis-aldehydes, barbituric acid, and substituted amines under microwave irradiation and catalyst-free conditions can produce fused pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. researchgate.netnih.gov
Other Multicomponent Reactions: Beyond these classical examples, novel MCRs continue to be developed. An iridium-catalyzed reaction assembling pyrimidines from alcohols and amidines represents a sustainable and highly regioselective MCR. nih.govbohrium.com This approach allows for the synthesis of highly and unsymmetrically substituted pyrimidines, which are difficult to access through traditional methods. nih.govthieme-connect.com
Table 3: Comparison of Multicomponent Reactions for Pyrimidine Synthesis
| Reaction Name | Reactants | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Aryl aldehyde, β-ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-ones | Well-established, simple, access to diverse functionalized pyrimidines | wikipedia.orgnih.gov |
| Hantzsch Reaction (adapted) | Bis-aldehydes, Barbituric acid, Amines | Fused pyrimido[4,5-d]pyrimidines | One-pot synthesis of complex fused systems | researchgate.net |
Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives
The application of green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.innih.gov
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. rasayanjournal.co.intandfonline.com This technique has been successfully applied to the Biginelli reaction for synthesizing oxo- and thioxopyrimidines and to produce various fused pyrimidine systems like thiazolo[5,4-d]pyrimidines. tandfonline.comresearchgate.netnih.gov The rapid, intense heating of polar substances under microwave irradiation often leads to cleaner reactions with easier work-up. tandfonline.comfoliamedica.bg
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that promotes synthesis through acoustic cavitation. nih.govdntb.gov.ua This method has been shown to enhance reaction rates, improve yields, and allow for milder conditions in the synthesis of pyrimidines and their fused analogues. nih.govnih.gov For example, ultrasound irradiation has been used to synthesize 1,2,4-triazolo[1,5-a]pyrimidines and carbonitrile-bearing tetrahydropyrimidines, offering advantages like shorter reaction times and high regioselectivity compared to conventional heating. nih.govorientjchem.org
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with more environmentally benign alternatives is a key goal of green chemistry. Ionic liquids are often referred to as "green solvents" due to their low volatility and potential for recyclability. rasayanjournal.co.injapsonline.com They have been used as reaction media and catalysts in pyrimidine synthesis. japsonline.comresearchgate.netjapsonline.com For example, the amino acid-based ionic liquid L-proline nitrate (B79036) has been shown to be an efficient catalyst for the Biginelli-type synthesis of dihydropyrimidinones, with the reaction proceeding effectively at room temperature. japsonline.comresearchgate.net The use of reusable solid-supported catalysts and solvent-free reaction conditions further enhances the sustainability of pyrimidine synthesis. powertechjournal.comingentaconnect.com
Table 4: Green Chemistry Techniques in Pyrimidine Synthesis
| Technique | Principle | Example Application | Advantages | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Rapid, uniform heating of polar molecules | Biginelli condensation to form tetrahydropyrimidines | Reduced reaction times, higher yields, cleaner reactions | tandfonline.comfoliamedica.bg |
| Ultrasound Irradiation | Acoustic cavitation enhances reactivity | Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines | Shorter reaction times, milder conditions, improved yields | nih.govnih.gov |
| Ionic Liquids | Use of non-volatile, often recyclable solvents/catalysts | L-proline nitrate catalyzed Biginelli reaction | Environmentally benign, easy separation, catalyst recyclability | japsonline.comresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 6 Dimethylamino 2 Methylpyrimidine
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its molecular ion. In a typical EI-MS experiment, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner.
For 4-Amino-6-dimethylamino-2-methylpyrimidine, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavages of the pyrimidine (B1678525) ring and its substituents. Potential fragmentation pathways could include the loss of a methyl group from the dimethylamino moiety, elimination of the amino group, and various ring fissions. A detailed analysis of these fragment ions would provide valuable information for confirming the compound's structure.
However, a comprehensive search of scientific literature and databases did not yield specific EI-MS fragmentation data for this compound.
Table 1: Anticipated Key Ions in the EI-MS Spectrum of this compound
| Ion | Description | Anticipated m/z |
| [M]⁺ | Molecular Ion | Calculated Molecular Weight |
| [M-CH₃]⁺ | Loss of a methyl group | M - 15 |
| [M-NH₂]⁺ | Loss of an amino group | M - 16 |
| [M-N(CH₃)₂]⁺ | Loss of the dimethylamino group | M - 44 |
Note: The m/z values are dependent on the exact mass of the most abundant isotopes.
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides the determination of the exact mass of the molecular ion and its fragments with a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of each ion, which is a critical step in the structural elucidation of an unknown compound or the confirmation of a synthesized molecule's identity.
If this compound were subjected to HREI-MS analysis, the exact mass of the molecular ion would be measured. This experimental value could then be compared to the calculated exact mass based on its chemical formula (C₇H₁₂N₄). A close match between the measured and calculated mass would provide strong evidence for the compound's elemental composition.
Specific HREI-MS data for this compound is not currently available in the public domain.
Table 2: Theoretical HREI-MS Data for this compound
| Molecular Formula | Calculated Exact Mass |
| C₇H₁₂N₄ | 152.1062 |
Note: The calculated exact mass is based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).
X-ray Crystallography for Three-Dimensional Molecular Structure in Solid State
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide highly accurate measurements of bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing.
A successful single-crystal X-ray diffraction study of this compound would yield a wealth of structural information. It would confirm the planarity of the pyrimidine ring and provide the exact spatial orientation of the amino, dimethylamino, and methyl substituents. The resulting crystallographic data would be invaluable for understanding the molecule's steric and electronic properties.
Despite the power of this technique, no published crystal structure for this compound could be located.
Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the crystal lattice. |
| Bond Lengths | The distances between bonded atoms, indicating bond order. |
| Bond Angles | The angles between adjacent bonds, defining the molecular geometry. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values provide insights into the extent of conjugation and the types of electronic transitions occurring (e.g., π → π* and n → π*).
For this compound, the UV-Vis spectrum would be expected to display absorption bands characteristic of a substituted pyrimidine ring. The amino and dimethylamino groups, being electron-donating, are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine core, due to the extension of the conjugated system. The position and intensity of these bands would be sensitive to the solvent polarity.
A thorough search did not uncover any specific experimental UV-Vis spectroscopic data for this compound.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Description | Expected Wavelength Region |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Generally in the UV region, potentially extending towards the visible due to substitution. |
| n → π | Excitation of a non-bonding electron (from nitrogen atoms) to a π antibonding orbital. | Typically at longer wavelengths and of lower intensity than π → π* transitions. |
Computational Chemistry and Theoretical Investigations of 4 Amino 6 Dimethylamino 2 Methylpyrimidine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of the system, from which numerous properties can be derived.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground-state properties of molecules. For 4-Amino-6-dimethylamino-2-methylpyrimidine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to compute its fundamental characteristics. nih.govirjweb.com
These calculations yield key information, including:
Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes precise bond lengths, bond angles, and dihedral angles. For similar pyrimidine (B1678525) compounds, DFT has shown good agreement with experimental data where available. nih.gov
Vibrational Frequencies: Calculation of vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra are crucial for assigning experimental vibrational bands to specific molecular motions. nih.govnih.gov
Thermodynamic Properties: Derivation of properties like enthalpy, entropy, and Gibbs free energy from the vibrational analysis, providing insight into the molecule's stability and behavior at different temperatures. nih.gov
Electronic Properties: Calculation of dipole moment and polarizability, which describe the molecule's response to an external electric field.
A typical DFT study on a pyrimidine derivative would involve optimizing the geometry to ensure the calculated structure represents a true energy minimum on the potential energy surface. irjweb.com
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is an extension of DFT used to investigate the properties of electronic excited states. nih.gov This is critical for interpreting UV-visible absorption spectra. nih.gov
A TD-DFT analysis would provide:
Excitation Energies: The energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. These energies correspond to the wavelengths of light the molecule absorbs. nih.gov
Oscillator Strengths: A measure of the probability of a specific electronic transition occurring. Higher oscillator strengths indicate more intense absorption peaks in the UV-Vis spectrum. nih.gov
Nature of Transitions: Identification of which molecular orbitals are involved in the electronic excitation (e.g., a transition from the HOMO to the LUMO), which helps characterize the type of transition, such as a π→π* or n→π* transition. researchgate.net
For related aminopyrimidine systems, TD-DFT calculations have been successfully used to correlate theoretical absorption wavelengths with experimental spectra, often performed within a solvent model to better replicate experimental conditions. nih.govnih.gov
The presence of rotatable bonds, such as those connected to the amino and dimethylamino groups, means that this compound can exist in multiple conformations. A thorough computational study involves exploring the conformational landscape to identify the most stable conformer(s). nih.gov
This process typically involves:
Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles and calculating the energy at each step to map out the energy profile. This reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers).
Full Geometry Optimization: Starting from various points on the PES, a full geometry optimization is performed to locate the exact structure of each stable conformer. nih.gov
Frequency Analysis: A vibrational frequency calculation is run on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum.
By comparing the relative energies of the different conformers, researchers can determine their population distribution at a given temperature and understand how the molecule's shape influences its properties.
Analysis of Electronic Descriptors and Reactivity Indices
Beyond structure and energy, computational methods can quantify the chemical reactivity of a molecule. Electronic descriptors derived from the molecular orbitals and electron density distribution provide a framework for predicting how this compound will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy suggests a greater ability to donate electrons. The spatial distribution of the HOMO indicates the regions of the molecule most susceptible to electrophilic attack. ripublication.com
LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons. The distribution of the LUMO highlights the regions most susceptible to nucleophilic attack. ripublication.com
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small gap suggests the molecule is more reactive.
Analysis of pyrimidine derivatives often shows that the π-systems of the ring and the lone pairs on nitrogen atoms contribute significantly to the HOMO, while the LUMO is typically a π* orbital distributed over the pyrimidine ring. nih.govripublication.com
Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Pyrimidine Derivative (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)
| Parameter | Value (eV) | Interpretation |
| EHOMO | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.9 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 | High value suggests significant kinetic stability. |
A Molecular Electrostatic Potential (MEP) surface is a 3D map of the electron density distribution of a molecule, providing a visual guide to its reactive sites. rsc.org It is calculated to predict how a molecule will interact with electrophiles and nucleophiles. researchgate.net
The MEP surface is color-coded to indicate different regions of electrostatic potential:
Red/Yellow Regions: These indicate areas of negative electrostatic potential, rich in electrons. In this compound, these would be expected around the nitrogen atoms of the pyrimidine ring and the amino groups, marking them as likely sites for electrophilic attack. rsc.orgresearchgate.net
Blue Regions: These indicate areas of positive electrostatic potential, which are electron-deficient. These are typically found around hydrogen atoms, particularly those attached to amino groups, and are susceptible to nucleophilic attack. researchgate.net
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map provides a comprehensive picture of the charge distribution, complementing the insights gained from FMO analysis and offering a powerful tool for predicting intermolecular interactions, including hydrogen bonding. rsc.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of localized bonds, lone pairs, and core orbitals. wikipedia.org A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory stabilization energy, E(2). This energy reflects the magnitude of hyperconjugative interactions, which are crucial for molecular stability. acs.org
For a molecule like this compound, NBO analysis would focus on the delocalization of electron density from high-occupancy "donor" orbitals to low-occupancy "acceptor" orbitals. The primary electron donors are the lone pair (LP) orbitals on the exocyclic amino and dimethylamino nitrogen atoms, as well as the pyrimidine ring nitrogens. The principal acceptors are the antibonding (π) orbitals of the pyrimidine ring and the antibonding (σ) orbitals of adjacent bonds.
Significant stabilization energies are expected from the following interactions:
LP (N) → π (ring):* The lone pair of the amino group (at C4) and the dimethylamino group (at C6) can delocalize into the π-antibonding orbitals of the pyrimidine ring. This interaction is characteristic of electron-donating groups on an aromatic system and contributes significantly to the molecule's electronic stability and planarity.
LP (N_ring) → σ (C-C/C-N):* The lone pairs on the pyrimidine ring nitrogen atoms (N1 and N3) can interact with the antibonding σ* orbitals of adjacent C-N and C-C bonds within the ring, further stabilizing the cyclic structure.
These hyperconjugative interactions lead to a more dispersed electron density, which influences the molecule's reactivity and geometry. The strength of these interactions, as indicated by the E(2) values, provides quantitative insight into the electronic effects of the substituents. In studies of similar diaminopyrimidine derivatives, such interactions show significant stabilization energies, confirming the charge transfer from the nitrogen lone pairs to the ring system. acs.org
Table 1: Representative Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Substituted Aminopyrimidine Analog (Data is illustrative, based on findings for structurally similar compounds like diaminopyrimidine sulfonates) acs.org
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) on Amino Group | π* (C5-C6) | 25.4 | π-conjugation |
| LP (N) on Amino Group | π* (N1-C2) | 18.9 | π-conjugation |
| LP (N) on Dimethylamino | π* (C5-C6) | 30.1 | π-conjugation |
| LP (N1) on Ring | σ* (C2-N3) | 5.8 | Intramolecular Hyperconjugation |
| LP (N3) on Ring | σ* (C2-N1) | 6.2 | Intramolecular Hyperconjugation |
Atomic Charge Distribution
The distribution of atomic charges within a molecule is fundamental to understanding its electrostatic potential, dipole moment, and chemical reactivity. Computational methods like Natural Population Analysis (NPA), which is part of the NBO analysis, and Mulliken population analysis are used to assign partial charges to each atom. researchgate.netrsc.org
In this compound, the charge distribution is heavily influenced by the high electronegativity of the nitrogen atoms relative to the carbon and hydrogen atoms. Theoretical calculations are expected to show the following trends:
Nitrogen Atoms: All nitrogen atoms—both in the pyrimidine ring (N1, N3) and in the exocyclic amino and dimethylamino groups—will carry a significant negative partial charge. The ring nitrogens are typically the most electronegative centers in such heterocyclic systems. rsc.org
Carbon Atoms: Carbon atoms bonded to nitrogen (C2, C4, C6, and the methyl carbons of the dimethylamino group) will exhibit positive partial charges due to the polarization of the C-N bonds. The C5 atom, situated between the two electron-donating groups, is expected to have a more negative charge compared to other ring carbons, reflecting the increased electron density at this position.
Hydrogen Atoms: Hydrogen atoms, particularly those of the primary amino group (NH₂) and the methyl groups, will carry positive partial charges.
This charge distribution pattern indicates that the ring nitrogen atoms are likely the primary sites for protonation. rsc.org The molecular electrostatic potential (MEP) map, derived from this charge distribution, would visualize the electron-rich regions (negative potential) around the nitrogen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential) around the hydrogens of the amino group.
Table 2: Predicted Natural Population Analysis (NPA) Atomic Charges for Key Atoms in an Analogous 4-Aminopyrimidine Structure (Data is illustrative, based on DFT calculations for 4-aminopyrimidine) researchgate.net
| Atom | Predicted Atomic Charge (e) |
| N1 (Ring) | -0.65 |
| C2 | 0.38 |
| N3 (Ring) | -0.70 |
| C4 | 0.35 |
| N (Amino Group) | -0.88 |
| C5 | -0.25 |
| C6 | 0.20 |
Theoretical Prediction and Interpretation of Spectroscopic Data
Simulated Vibrational Spectra
Computational vibrational spectroscopy, typically performed using Density Functional Theory (DFT) methods like B3LYP, allows for the prediction of infrared (IR) and Raman spectra. physchemres.org By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. arxiv.orgnih.gov
For this compound, the simulated vibrational spectrum would be characterized by several key regions corresponding to the functional groups present:
N-H Stretching: The primary amino group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.
C-H Stretching: Vibrations from the methyl group on C2 and the dimethylamino group will appear in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching from the C5-H bond is expected around 3000-3100 cm⁻¹.
Ring Vibrations: The pyrimidine ring will have characteristic stretching and deformation modes (ring breathing) between 1400 and 1650 cm⁻¹. These are often coupled with the vibrations of the substituents.
Amino Group Bending: The scissoring vibration of the NH₂ group is expected to appear around 1600-1650 cm⁻¹.
C-N Stretching: The stretching modes for the C-N bonds of the amino and dimethylamino groups, as well as within the ring, will be present in the 1200-1350 cm⁻¹ region.
Theoretical calculations provide not only the frequencies but also the IR intensities and Raman activities, which are crucial for a comprehensive interpretation of the experimental spectra.
Table 3: Representative Predicted Vibrational Frequencies and Assignments for a Substituted Pyrimidine (Data is illustrative, based on DFT calculations for similar pyrimidine derivatives) physchemres.org
| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| 3450 | ν(N-H) | Asymmetric stretch of NH₂ |
| 3360 | ν(N-H) | Symmetric stretch of NH₂ |
| 3080 | ν(C-H) | Aromatic C-H stretch |
| 2985 | ν(C-H) | Asymmetric stretch of CH₃ |
| 1640 | δ(N-H) | NH₂ scissoring |
| 1595 | ν(C=C), ν(C=N) | Ring stretching |
| 1480 | ν(C=C), ν(C=N) | Ring stretching |
| 1340 | ν(C-N) | Exocyclic C-N stretch |
Predicted NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govchemrxiv.org The accuracy of these predictions has improved significantly, with modern machine learning and DFT approaches achieving mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.govmdpi.com
For this compound, the chemical shifts are dictated by the electronic environment of each nucleus. The strong electron-donating nature of the amino and dimethylamino groups will significantly shield the ring carbons and the single ring proton.
¹H NMR: The proton at the C5 position is expected to be significantly upfield (lower ppm) compared to unsubstituted pyrimidine due to the strong shielding effect of the flanking amino groups. The protons of the primary amino group will appear as a broad singlet, while the methyl protons of the dimethylamino and C2-methyl groups will appear as sharp singlets.
¹³C NMR: The C4 and C6 carbons, directly attached to the electron-donating amino and dimethylamino groups, will be strongly shielded (lower ppm). The C2 carbon will also be shielded by the methyl group. The C5 carbon will experience significant shielding due to the cumulative electronic effect of the adjacent substituents.
Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Values are estimates based on computational data for analogous substituted pyrimidines) nih.gov
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | 2.3 - 2.5 | 20 - 25 |
| C4-NH₂ | 5.0 - 5.5 (broad) | - |
| C5-H | 5.2 - 5.4 | 80 - 85 |
| C6-N(CH₃)₂ | 3.0 - 3.2 | 35 - 40 |
| C2 | - | 160 - 165 |
| C4 | - | 162 - 167 |
| C6 | - | 165 - 170 |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and characterize transition states. researchgate.netnih.gov By calculating the activation energies (Gibbs free energy barriers), the feasibility and kinetics of different reaction pathways can be compared. nih.gov
For pyrimidine derivatives, computational studies have explored mechanisms of synthesis, ring-opening, and substitution reactions. researchgate.netresearchgate.net A potential reaction for this compound that could be investigated computationally is electrophilic aromatic substitution at the C5 position. The pyrimidine ring is generally electron-deficient, but the powerful activating effects of the amino and dimethylamino groups make the C5 position highly nucleophilic and susceptible to attack by electrophiles (e.g., in halogenation or nitration).
A computational investigation of such a reaction would involve:
Modeling Reactants: Optimizing the geometries of this compound and the chosen electrophile.
Locating the Transition State (TS): Searching for the transition state structure corresponding to the electrophilic attack on C5. This typically involves the formation of a sigma complex (Wheland intermediate).
Frequency Analysis: Performing vibrational frequency calculations to confirm that the located TS has exactly one imaginary frequency, which corresponds to the reaction coordinate.
Mapping the Reaction Pathway: Using Intrinsic Reaction Coordinate (IRC) calculations to connect the transition state to the reactants and the intermediate/product, confirming the proposed mechanism.
Calculating Energetics: Determining the relative energies of reactants, transition states, intermediates, and products to establish the reaction profile and identify the rate-determining step.
Supramolecular Interactions and Crystal Engineering Investigations
Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. fastercapital.comtandfonline.com The primary forces governing the assembly of molecules like this compound in the solid state are non-covalent interactions, especially hydrogen bonding and π–π stacking. mdpi.com
Computational and crystallographic studies of similar aminopyrimidine derivatives reveal common and predictable hydrogen-bonding patterns, known as supramolecular synthons. researchgate.net For this compound, the following interactions are expected to be pivotal in its crystal packing:
N-H···N Hydrogen Bonds: The primary amino group (a strong hydrogen bond donor) is highly likely to form hydrogen bonds with the electron-rich pyrimidine ring nitrogen atoms (strong acceptors) of neighboring molecules. This N-H···N interaction is a robust and common synthon in aminopyrimidine and aminopyridine crystal structures. mdpi.comacs.org This can lead to the formation of dimers, chains, or more complex networks.
C-H···N/C-H···π Interactions: Weaker interactions, such as those between the methyl group hydrogens and the ring nitrogen atoms or the π-face of the ring, can also play a role in refining the final crystal structure.
Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, providing insight into the relative contributions of different interactions to the crystal packing. mdpi.com By understanding these interactions, it is possible to predict and potentially control the solid-state architecture of the molecule.
Based on a comprehensive search of available scientific literature, detailed computational chemistry and theoretical investigation data, specifically Hirshfeld surface analysis and crystal packing analysis for the compound This compound , are not publicly available.
Studies providing the specific intermolecular contact data from Hirshfeld surface analysis and detailed hydrogen bonding network parameters for this particular compound have not been found in the searched resources.
Therefore, it is not possible to generate a scientifically accurate article with the requested detailed research findings, data tables, and specific analyses for "this compound" as outlined in the user's request.
Role of 4 Amino 6 Dimethylamino 2 Methylpyrimidine As a Synthetic Intermediate
Precursor for the Synthesis of Complex Heterocyclic Systems
Aminopyrimidine derivatives are widely used as precursors for synthesizing fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. These bicyclic structures are of significant interest due to their diverse biological activities. The general synthetic strategy often involves the reaction of a 4-aminopyrimidine derivative with various reagents to construct the second pyrimidine (B1678525) ring.
For instance, a common method involves the reaction of 4-aminopyrimidine-5-carbonitriles with triethylorthoesters to form an intermediate imidate. This intermediate is then cyclized with substituted anilines in the presence of an acid catalyst to yield N,7-disubstituted pyrimido[4,5-d]pyrimidin-4-amines. While this specific reaction starts with a 5-carbonitrile derivative, the underlying principle of using the 4-amino group to build a fused ring is a key concept in pyrimidine chemistry mdpi.com.
Another approach is the multicomponent Biginelli-type reaction, where a pyrimidine derivative, an aldehyde, and a urea (B33335) or thiourea equivalent condense to form the pyrimido[4,5-d]pyrimidine (B13093195) core nih.gov. Similarly, reactions involving 6-aminouracils or other activated pyrimidines demonstrate the versatility of the amino group in cyclization reactions to form complex systems like pyrido[2,3-d:6,5-d']dipyrimidines nih.gov.
Table 1: Examples of Fused Heterocyclic Systems from Aminopyrimidine Precursors
| Starting Pyrimidine Type | Reagents | Resulting Heterocyclic System |
|---|---|---|
| 4-Aminopyrimidine-5-carbonitrile | Triethylorthoester, Anilines | Pyrimido[4,5-d]pyrimidine |
| 6-Aminouracil (B15529) | Aryl aldehydes, Barbituric acid | Pyrido[2,3-d:6,5-d']dipyrimidine |
| 5,6-Diaminouracil | Phenacyl bromide | Pteridine |
Note: These examples use precursors structurally related to 4-Amino-6-dimethylamino-2-methylpyrimidine to illustrate common synthetic pathways.
Building Block in the Development of Pyrimidine-Based Ligands
The nitrogen atoms within the pyrimidine ring and its amino substituents are excellent coordination sites for metal ions, making aminopyrimidines valuable building blocks for designing ligands and metal-organic frameworks (MOFs). The specific substitution pattern on the pyrimidine ring influences the electronic properties and steric environment of the coordination sites, allowing for the fine-tuning of the resulting metal complex's properties.
For example, Schiff base ligands can be synthesized through the condensation of aminopyrimidines with aldehydes, such as 2-hydroxy-1-naphthaldehyde reacting with 2-aminopyrimidine (B69317) biomedres.us. These ligands can then be used to form complexes with various metal ions. The amino and ring nitrogen atoms act as donor sites, facilitating the formation of stable coordination compounds.
Furthermore, pyrimidine derivatives are employed as organic linkers in the synthesis of MOFs. Although direct use of this compound is not documented in the provided sources, related compounds like 5,6-diaminouracils are used to create more complex heterocyclic ligands, such as pteridines, which can act as multidentate linkers for constructing porous coordination polymers mdpi.com. The ability of the amino groups to be functionalized allows for the creation of ligands with specific geometries and coordination preferences.
Utility in the Construction of Functional Organic Molecules
The aminopyrimidine scaffold is a cornerstone in the synthesis of a vast array of functional organic molecules, particularly those with applications in medicinal chemistry. The amino groups can be readily modified or can direct further reactions on the pyrimidine ring, making them key intermediates.
Derivatives of 2,4-diaminopyrimidine (B92962) are central to the development of various therapeutic agents. For example, starting from 2,4-diamino-6-chloropyrimidine, a series of anti-tubercular compounds have been synthesized through nucleophilic substitution at the 6-position, followed by Suzuki coupling reactions to introduce diverse aryl groups at the 5-position nih.gov. This highlights how different positions on the pyrimidine ring can be selectively functionalized, starting from a common intermediate.
The reactivity of substituents on the pyrimidine core, such as methyl groups, can also be exploited. The methyl groups at the 2-, 4-, or 6-positions of a pyrimidine ring are considered "active" and can participate in condensation reactions, such as aldol-type condensations with aldehydes, to introduce new carbon-carbon bonds and build more complex side chains stackexchange.com. This reactivity provides a pathway to functionalized molecules that would be difficult to access otherwise. The presence of amino and dimethylamino groups, as in the target compound, would further modulate this reactivity.
Table 2: Functionalization of the Aminopyrimidine Core
| Starting Material | Reaction Type | Application of Product |
|---|---|---|
| 2,4-Diamino-6-chloropyrimidine | Nucleophilic Substitution, Suzuki Coupling | Anti-tubercular agents |
| 2-Amino-4,6-dimethylpyrimidine | Aldol Condensation | Synthesis of styryl-pyrimidines |
| 2-Amino-4-hydroxy-6-methyl pyrimidine | Schiff Base Formation, Cyclization | Synthesis of various heterocycles (β-lactam, tetrazole) researchgate.net |
Exploration of 4 Amino 6 Dimethylamino 2 Methylpyrimidine in Advanced Materials Science
Investigation for Non-Linear Optical (NLO) Properties
Non-linear optical materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with donor-acceptor groups and π-conjugated systems, often exhibit significant NLO responses. Pyrimidine (B1678525) derivatives, due to their aromaticity and the possibility of introducing various functional groups, are considered promising candidates for NLO materials. However, a detailed investigation into the NLO properties of 4-Amino-6-dimethylamino-2-methylpyrimidine, including measurements of its hyperpolarizability and third-order nonlinear susceptibility, is not documented in readily accessible scientific literature.
Potential as Components in Electronic Materials
The exploration of novel organic compounds for use in electronic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), is an active area of research. The electronic properties of pyrimidine derivatives can be tuned by chemical modification, making them attractive for these applications. Research in this area would typically involve studying the compound's charge transport characteristics, energy levels (HOMO/LUMO), and stability in electronic devices. At present, there is a lack of specific studies focusing on the integration and performance of this compound in electronic materials.
Exploration in Sensor Technologies and Chemical Probes
The development of chemical sensors and probes is vital for environmental monitoring, medical diagnostics, and industrial process control. Molecules that can selectively interact with specific analytes and produce a detectable signal (e.g., a change in color or fluorescence) are highly sought after. The amino and dimethylamino groups on the pyrimidine ring of this compound suggest potential for coordination with metal ions or interaction with other chemical species. However, research detailing the synthesis of sensors or chemical probes based on this specific compound, and the evaluation of their sensitivity and selectivity, has not been found in the available literature.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and amine proton environments. For example, pyrimidine ring protons typically resonate at δ 6.5–8.5 ppm, while dimethylamino groups appear as singlets near δ 3.0 ppm .
- Infrared Spectroscopy (IR) : Stretching frequencies for NH2 (~3300 cm⁻¹) and C=N (~1650 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced purity assessment includes elemental analysis (C, H, N) and X-ray crystallography for crystalline derivatives .
What purification strategies are effective for isolating this compound from complex reaction mixtures?
Q. Basic Research Focus
- Recrystallization : Use polar aprotic solvents (e.g., DMF-water mixtures) or sodium hydroxide solutions (for acidic impurities) .
- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) separates polar byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve structurally similar impurities .
How can researchers design biological activity assays for pyrimidine derivatives like this compound?
Advanced Research Focus
For enzyme inhibition studies (e.g., dihydrofolate reductase, DHFR):
- In vitro assays : Use recombinant DHFR with NADPH cofactor monitoring at 340 nm to track activity inhibition .
- IC50 determination : Dose-response curves (0.1–100 µM) with triplicate measurements ensure statistical robustness.
- Molecular docking : Computational modeling (AutoDock Vina) predicts binding interactions with DHFR active sites, guiding structural modifications .
How can conflicting data on synthesis yields or biological activity be resolved?
Q. Advanced Research Focus
- Reproducibility checks : Validate reaction conditions (e.g., anhydrous solvents, inert atmosphere) and equipment calibration.
- Counter-synthesis : Prepare derivatives with systematic substituent variations to isolate factors affecting activity/yield .
- Meta-analysis : Compare published protocols for common pitfalls (e.g., side reactions in reductive amination) .
What are the stability and handling protocols for this compound?
Q. Basic Research Focus
- Storage : -20°C under argon in amber vials to prevent oxidation or hygroscopic degradation .
- Handling : Use gloves and fume hoods; avoid contact with oxidizing agents (e.g., peroxides) .
- Decomposition : Monitor via periodic NMR or TLC; discard if discoloration or precipitate forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
